Product packaging for Copper, butyl-(Cat. No.:CAS No. 34948-25-9)

Copper, butyl-

Cat. No.: B14676521
CAS No.: 34948-25-9
M. Wt: 120.66 g/mol
InChI Key: REKHETPFCSMEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organocopper Reagents in Contemporary Organic Synthesis

Organocopper reagents are a cornerstone of modern organic synthesis, primarily valued for their ability to form new carbon-carbon bonds with high precision and selectivity. fiveable.mersc.org Unlike more reactive organometallic compounds such as Grignard and organolithium reagents, organocopper species exhibit greater functional group tolerance, allowing for their use in complex molecular environments without protecting various functional groups. wikipedia.orgscribd.com The carbon-copper bond is less polarized than the carbon-lithium or carbon-magnesium bonds, which tempers the nucleophilicity of the organic group. scribd.com This moderation in reactivity leads to three significant advantages: enhanced selectivity, the ability to react with a broader range of organic halides, and a strong preference for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds over 1,2-addition. scribd.comwikipedia.orgresearchgate.net

The utility of these reagents is extensive, covering key transformations such as alkylation, acylation, and conjugate addition-enolate trapping. royalsocietypublishing.org Their capacity to control stereochemistry makes them invaluable in the synthesis of complex natural products. fiveable.me The development of both stoichiometric and catalytic systems has further broadened their applicability, making them indispensable tools for constructing intricate molecular architectures. wikipedia.orgresearchgate.net Copper's lower cost and reduced toxicity compared to other transition metals like palladium also contribute to its growing importance in sustainable chemical synthesis. rsc.orgscribd.com

Reagent TypeGeneral FormulaReactivity ProfilePrimary Reaction Type
OrganolithiumR-LiVery High (Strongly Basic)1,2-Addition to Carbonyls
GrignardR-MgXHigh (Strongly Basic)1,2-Addition to Carbonyls
Organocopper (Gilman)R₂CuLiModerate (Weakly Basic)1,4-Conjugate Addition

Historical Trajectory of Butylcopper Reagent Discovery and Development

The field of organocopper chemistry began in 1859 when Rudolf Christian Böttger synthesized the explosive copper(I) acetylide. wikipedia.org However, the synthetic potential of organocopper reagents remained largely unexplored until the 20th century. A pivotal moment came in 1936 when Henry Gilman reported the preparation of methylcopper. wikipedia.org Gilman's subsequent investigation into dialkylcuprates, formed by reacting copper(I) salts with two equivalents of an organolithium reagent, laid the foundational groundwork for their widespread use. wikipedia.org

Another critical discovery occurred in 1941, when Morris S. Kharash found that copper(I) salts could catalyze the 1,4-conjugate addition of Grignard reagents to α,β-unsaturated ketones. wikipedia.orgnih.gov This work demonstrated copper's unique ability to direct the regioselectivity of nucleophilic attack, a property that would become central to the utility of organocopper chemistry. wikipedia.org These early discoveries established the fundamental reactivity patterns and preparation methods that enabled the later development and application of specific alkylcopper reagents, including butylcopper, as reliable and selective nucleophiles in organic synthesis. wikipedia.org

Classification and Typology of Butylcopper Reagents (e.g., Gilman, Normant, Lower-Order and Higher-Order Species)

Butylcopper reagents, like other organocopper species, can be categorized into several distinct classes based on their structure and stoichiometry. This classification helps in predicting their reactivity and selecting the appropriate reagent for a specific synthetic transformation. wikipedia.org The constitution of these compounds is directly dependent on their method of preparation, typically involving the reaction of a copper(I) salt with an organolithium precursor like n-butyllithium (n-BuLi). wikipedia.org

The main classes of butylcopper reagents include:

Organocopper Complexes (RCu): The simplest species, such as n-butylcopper (BuCu), are formed by combining one equivalent of n-butyllithium with a copper(I) halide (e.g., CuI, CuBr). wikipedia.org These reagents are often used in conjunction with Lewis acids to promote conjugate addition reactions. wikipedia.org

Lower-Order Cuprates (Gilman Reagents): These are perhaps the most well-known class, with the general formula R₂CuLi. Lithium di-n-butylcuprate (Bu₂CuLi) is prepared by reacting a copper(I) salt with two equivalents of n-butyllithium. fiveable.mewikipedia.org Gilman reagents are workhorses in organic synthesis, widely used for substitution reactions with alkyl and aryl halides and for conjugate addition to enones. wikipedia.orgwikipedia.org

Lower-Order Cyanocuprates (RCu(CN)Li): These are formed using one equivalent of an organolithium reagent and copper(I) cyanide (CuCN). wikipedia.org The resulting butylcopper cyanide reagent, BuCu(CN)Li, is effective for Sₙ2' substitutions and conjugate additions. wikipedia.org

Higher-Order Cuprates (Normant Reagents): These reagents have the general formula R₂Cu(CN)Li₂ and are formed from two equivalents of an organolithium compound and copper(I) cyanide. fiveable.mewikipedia.org Lithium di-n-butylcyanocuprate, Bu₂Cu(CN)Li₂, exhibits greater thermal stability and reactivity compared to the corresponding Gilman reagents, making it particularly effective in Sₙ2' reactions and conjugate additions. fiveable.mewikipedia.org

The following table summarizes the classification of common butylcopper reagents.

Reagent ClassGeneral FormulaButylcopper ExampleStoichiometry (BuLi:Cu Salt)Primary Applications
Organocopper ComplexRCun-BuCu1:1 (e.g., BuLi:CuBr)Conjugate Addition (with Lewis Acid)
Lower-Order (Gilman)R₂CuLi(n-Bu)₂CuLi2:1 (e.g., BuLi:CuI)Substitution, Conjugate Addition
Lower-Order CyanocuprateRCu(CN)Li(n-Bu)Cu(CN)Li1:1 (BuLi:CuCN)Sₙ2' Substitution, Conjugate Addition
Higher-Order (Normant)R₂Cu(CN)Li₂(n-Bu)₂Cu(CN)Li₂2:1 (BuLi:CuCN)Sₙ2' Substitution, Conjugate Addition (more reactive)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Cu B14676521 Copper, butyl- CAS No. 34948-25-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34948-25-9

Molecular Formula

C4H9Cu

Molecular Weight

120.66 g/mol

IUPAC Name

butane;copper(1+)

InChI

InChI=1S/C4H9.Cu/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1

InChI Key

REKHETPFCSMEPT-UHFFFAOYSA-N

Canonical SMILES

CCC[CH2-].[Cu+]

Origin of Product

United States

Synthetic Methodologies for Butylcopper Compounds

Preparation of Alkylcopper(I) Species

Neutral alkylcopper(I) compounds, with the general formula RCu, can be synthesized through the reaction of a copper(I) halide with an organolithium reagent. wikipedia.org For instance, butylcopper (BuCu) is prepared by treating a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), with one equivalent of butyllithium (B86547) (BuLi). mdma.choup.com This transmetalation reaction is typically performed at low temperatures, ranging from -78°C to 0°C, in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to manage the reactivity of the reagents. fiveable.menumberanalytics.com

Another method involves the direct insertion of activated copper metal into an organic halide. fiveable.me This technique is particularly useful for creating functionalized organocopper reagents that might not be compatible with the highly reactive organolithium or Grignard precursors. fiveable.methebrpi.org

These neutral butylcopper species are generally less reactive than their cuprate (B13416276) counterparts. mdma.ch They are often polymeric and poorly soluble in common organic solvents, which can impact their utility. encyclopedia.pub

Synthesis of Diorganocuprates (Gilman Reagents)

Diorganocuprates, commonly known as Gilman reagents, are a highly significant class of organocopper compounds with the general formula R₂CuLi. fiveable.mewikipedia.org The synthesis of lithium dibutylcuprate (Bu₂CuLi) is a cornerstone of this methodology. wikipedia.org

The most prevalent method for preparing Gilman reagents involves the reaction of a copper(I) halide with two equivalents of an organolithium reagent. fiveable.mewikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com In a typical procedure, copper(I) iodide is treated with two equivalents of butyllithium in a solvent like THF at low temperatures, such as -78°C. wikipedia.org This process first forms the neutral butylcopper species (BuCu), which then reacts with a second equivalent of butyllithium to yield the lithium dibutylcuprate. psgcas.ac.in

An alternative route utilizes Grignard reagents (RMgX) in place of organolithium compounds. fiveable.menumberanalytics.com The reaction of a copper(I) salt with two equivalents of a butyl Grignard reagent, like butylmagnesium bromide, also produces the corresponding cuprate. fiveable.menumberanalytics.com

Gilman reagents are valued for their enhanced reactivity and selectivity compared to simpler organometallic reagents. fiveable.me They are less nucleophilic than their parent organolithium compounds, allowing for more controlled reactions. researchgate.net

Precursors Reagent Ratio (Precursor:Cu(I) salt) Product Common Solvents Typical Temperature
Butyllithium (BuLi), Copper(I) Iodide (CuI)2:1Lithium Dibutylcuprate (Bu₂CuLi)Tetrahydrofuran (THF), Diethyl ether-78°C to 0°C
Butylmagnesium Bromide (BuMgBr), Copper(I) Iodide (CuI)2:1Dibutylcuprate Magnesium BromideTetrahydrofuran (THF), Diethyl ether-78°C to 0°C

Formation of Cyanocuprates

Cyanocuprates are another important class of organocopper reagents, formed using copper(I) cyanide (CuCN) as the copper source. wikipedia.org These reagents are categorized as lower-order or higher-order cyanocuprates depending on the stoichiometry of the organolithium reagent used. dokumen.pub

Lower-order butylcyanocuprates, with the stoichiometry BuCu(CN)Li, are prepared by reacting one equivalent of butyllithium with one equivalent of copper(I) cyanide. wikipedia.org

Higher-order butylcyanocuprates, denoted as Bu₂Cu(CN)Li₂, are formed when two equivalents of butyllithium react with one equivalent of copper(I) cyanide. wikipedia.orgpitt.edu These higher-order reagents are generally considered more reactive than their lower-order counterparts. wikipedia.orgpitt.edu

The use of copper(I) cyanide can lead to cleaner and higher-yielding reactions in some cases compared to copper(I) halides. cam.ac.uk Cyanocuprates are particularly useful in specific applications, such as certain substitution and conjugate addition reactions. wikipedia.org The electron transfer ability of butylcopper reagents has been studied, and the order was determined to be Bu₂CuLi > BuCu(CN)Li ≈ Bu₂Cu(CN)Li₂ > BuCu. oup.com

Reagent Type Stoichiometry (BuLi:CuCN) General Formula
Lower-Order Cyanocuprate1:1BuCu(CN)Li
Higher-Order Cyanocuprate2:1Bu₂Cu(CN)Li₂

In Situ Generation Strategies for Butylcopper Reagents

Due to the thermal instability and reactivity towards oxygen and water of many organocopper compounds, they are frequently generated and used in situ without any attempt at isolation. wikipedia.orgresearchgate.net This approach is highly practical for synthetic applications.

One common strategy involves the transmetalation from a more electropositive metal. researchgate.net For example, a butylcopper intermediate can be formed in situ from butylmagnesium chloride, copper(I) bromide, and lithium bromide. ru.nl This generated reagent can then be directly used in subsequent reactions. ru.nl Similarly, butylcopper reagents can be prepared as needed from CuCN or CuI and butyllithium, which itself contains an equimolar amount of lithium bromide. oup.com

The in situ generation of N-heterocyclic carbene (NHC)-copper(I) complexes is another advanced strategy. beilstein-journals.org These complexes can be formed by the deprotonation of an NHC precursor with a base like n-butyllithium, which then reacts with a copper(I) salt. beilstein-journals.org The Grignard reagent itself can also act as the base in these preparations. beilstein-journals.org These in situ generated catalysts have shown high efficacy in various organic transformations. beilstein-journals.org This methodology avoids the need to handle potentially unstable organocopper reagents directly, making it a robust and widely used approach in organic synthesis. researchgate.netwikipedia.org

Challenges and Advancements in the Isolation of Pure Butylcopper Compounds

The isolation of pure organocopper compounds, including butylcopper, is fraught with difficulties. encyclopedia.pubacs.org These compounds are often thermally unstable and highly sensitive to oxygen and moisture, leading to decomposition. mdma.chencyclopedia.pubwikipedia.org The inherent instability is a major obstacle, with a general trend showing that alkylcopper compounds are less stable than their aryl or alkynyl counterparts. encyclopedia.pub For example, methylcopper decomposes rapidly at room temperature. encyclopedia.pub

Another significant challenge is the tendency of neutral organocopper compounds to form polymeric aggregates. encyclopedia.pub These aggregates are often poorly soluble in common organic solvents, which severely complicates their purification and characterization. mdma.chencyclopedia.pub

Despite these challenges, advancements have been made to enhance the stability and facilitate the isolation of organocopper compounds. A key strategy involves the introduction of coordinating ligands. encyclopedia.pub Intramolecular stabilization can be achieved by incorporating heteroatom-containing moieties, such as dimethylamino groups, into the organic ligand framework. encyclopedia.pubnih.gov This creates a chelating effect that increases the thermal stability of the organometallic species. encyclopedia.pubnih.gov The use of bidentate ligands has proven effective in creating more stable and soluble organocopper compounds, allowing for their isolation and structural characterization. nih.gov While the first pure and room-temperature stable organocopper compounds were isolated in the late 1960s and early 1970s, the isolation of simple alkylcopper species like butylcopper remains a significant synthetic challenge. acs.org

Structural Elucidation and Aggregation Phenomena of Butylcopper Species

Advanced Spectroscopic Characterization Techniques

The elucidation of the precise structure of butylcopper compounds is challenging due to their tendency to exist as complex aggregates and their sensitivity to air and moisture. Researchers employ a combination of advanced spectroscopic techniques to gain insight into their molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure of molecules in solution. wikipedia.orgsigmaaldrich.com It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. wikipedia.org In the context of butylcopper, multinuclear NMR techniques are particularly valuable for characterizing the species present in solution. researchgate.net

Studies on related organocuprate complexes demonstrate the utility of NMR. For instance, ¹H NMR has been used to monitor the kinetics of reactions involving organocopper species, such as the formation of copper(0) nanoparticles from the thermal decomposition of related copper complexes. sioc-journal.cn Furthermore, NMR experiments have been crucial in revealing the reactivity and transformations of copper(I) complexes in solution. researchgate.netuni-goettingen.de In the analysis of products from reactions involving di-n-butylcopper lithium, NMR is essential for identifying the resulting organic compounds and by-products, providing indirect evidence of the nature of the butylcopper reagent. gla.ac.ukcam.ac.uk The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of the nuclei, allowing for the distinction between different butylcopper aggregates or complexes in solution. sigmaaldrich.com

NMR Application Information Gained Reference Compound Example
Reaction MonitoringKinetic data, product formation(MesCu)₄
Structural TransformationObservation of complex interconversionChiral Lithium Amidocuprate
Reactivity StudiesUnreactive nature of complexes at room temperatureCu⁺/(BPh₄)⁻ complexes
Product AnalysisIdentification of coupling and decomposition productsLithium di-n-butylcuprate

This table illustrates the application of NMR spectroscopy in the study of organocopper species, providing insights into their behavior and reactivity.

While obtaining single crystals of simple butylcopper can be difficult, XRD studies on stable, crystalline complexes containing butyl or related alkyl ligands have provided invaluable structural data. For example, the crystal structure of (perfluoro-tert-butyl)copper has been determined, offering insights into the steric and electronic effects on the copper-carbon bond and aggregation. cas.cn Similarly, X-ray crystallography has been used to determine the structure of various copper clusters and complexes, revealing details about their core structure and ligand coordination. sioc-journal.cnmdpi.comrsc.orgrsc.org Powder XRD is also employed to characterize the crystalline nature and phase of polycrystalline copper complex samples. spuvvn.edujocpr.com

XRD Parameter Significance in Butylcopper Complex Analysis
Crystal System & Space GroupDescribes the symmetry and periodic arrangement of molecules in the crystal.
Unit Cell DimensionsDefines the size and shape of the basic repeating unit of the crystal lattice.
Bond Lengths (e.g., Cu-C)Provides direct measurement of the covalent bond between copper and the butyl group.
Coordination NumberReveals the number of atoms directly bonded to the central copper atom.
Aggregation StateElucidates the structure of clusters (e.g., tetramers, hexamers) in the solid state.

This interactive table summarizes key parameters obtained from X-ray diffraction studies and their importance in understanding the structure of butylcopper complexes.

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment around a specific element, even in non-crystalline or amorphous materials. mat-cs.comwikipedia.org It is element-specific and provides information about the coordination number, distances, and types of neighboring atoms surrounding the absorbing atom. mat-cs.commpg.de

For butylcopper, EXAFS is particularly useful because these species often exist as poorly crystalline or soluble aggregates that are not amenable to single-crystal XRD. By tuning the X-ray energy to the copper K-edge, EXAFS can selectively probe the local environment of the copper atoms. youtube.com The resulting spectrum contains information about the Cu-C bond distance and the number of nearest carbon neighbors. mpg.de Furthermore, it can detect Cu-Cu interactions within an aggregate, providing direct evidence for the size and geometry of the copper cluster core in both solution and solid states. This technique is highly sensitive to the local structure, making it ideal for characterizing the often-disordered arrangements in butylcopper aggregates and for in-situ studies of reaction intermediates. mat-cs.comrsc.org

Investigation of Aggregation States in Solution and Solid State

Organocopper reagents, including butylcopper, rarely exist as simple monomers. Instead, they form aggregates, such as dimers, tetramers, or higher-order clusters. This aggregation is a defining feature of their chemistry, profoundly influencing their solubility, stability, and reactivity. The degree and structure of aggregation can vary depending on the solvent, temperature, and the presence of other ligands.

In the solid state, aggregation can lead to ordered crystalline structures, as revealed by XRD studies on related compounds. cas.cn In solution, a dynamic equilibrium often exists between different aggregation states. This behavior is analogous to that observed in other organometallic compounds where aggregation is driven by the formation of multi-center bonds. The restriction of intramolecular motion (RIM) within these aggregates is a key concept; in the aggregated state, molecular motions are blocked, which can alter the chemical and physical properties compared to the monomeric species. mdpi.comub.edu Studies on related polymers have shown a direct correlation between the tendency to form nanoscale aggregates in solution and the resulting order in the solid-state film. nih.gov Understanding the factors that control the aggregation of butylcopper is crucial for controlling its reactivity in synthetic applications.

Structural Characterization of Transient Intermediates

Many reactions involving butylcopper proceed through short-lived, transient intermediates that are difficult to isolate or observe directly. The characterization of these species is a significant challenge but is essential for a complete mechanistic understanding.

Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) have been instrumental in identifying putative intermediates in reactions involving organocopper compounds. uni-goettingen.de For example, in transmetalation reactions to form copper reagents, adducts between the copper salt and the transmetalating agent have been observed as likely pre-transmetalation intermediates. uni-goettingen.de

Mechanistic Investigations and Reactivity Pathways of Butylcopper Reagents

Fundamental Nucleophilic Reactivity of Butylcopper Species

Organocopper reagents, including butylcopper, are recognized as soft, weakly basic nucleophiles. wikipedia.orgresearchgate.net This inherent nucleophilicity allows them to readily participate in a variety of substitution and addition reactions. wikipedia.orgnumberanalytics.com The reactivity profile of butylcopper species is significantly influenced by their composition. For instance, lower-order cuprates, often referred to as Gilman reagents (e.g., Li[Bu₂Cu]), are formed by reacting a copper(I) halide with two equivalents of an organolithium reagent, such as butyllithium (B86547). wikipedia.orgmasterorganicchemistry.com These reagents are highly effective in both conjugate addition and substitution reactions. wikipedia.org

In contrast, organocopper complexes (RCu), formed from a one-to-one mixture of a copper(I) halide and an organolithium, exhibit different reactivity. wikipedia.org The nucleophilic character of the butyl group in these reagents drives their participation in carbon-carbon bond formation. colab.wslibretexts.orgalevelchemistry.co.ukchemrevise.org The mechanism often involves the attack of the nucleophilic carbon of the butylcopper reagent on an electrophilic carbon center. chemistrysteps.comorganicchemistrytutor.com For example, in reactions with α,β-unsaturated carbonyl compounds, the butyl group preferentially attacks the β-carbon. chemistrysteps.comorganicchemistrytutor.com The specific nature of the butylcopper reagent, whether it is a lower-order Gilman reagent or a higher-order cyanocuprate, can influence the electronic properties and, consequently, the reactivity and selectivity of the reaction. oup.com

Carbon-Carbon Bond Formation Mechanisms

The formation of new carbon-carbon bonds is a central theme in organic synthesis, and butylcopper reagents are instrumental in achieving this transformation through various mechanistic pathways. researchgate.netchemrevise.org

Regioselective 1,4-Conjugate Addition to α,β-Unsaturated Substrates

One of the most powerful applications of butylcopper reagents is their ability to undergo regioselective 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, also known as Michael acceptors. wikipedia.orgorganicchemistrytutor.combeilstein-journals.orgrug.nl This reaction, in contrast to the 1,2-addition often observed with harder nucleophiles like Grignard reagents, involves the addition of the butyl group to the β-carbon of the unsaturated system. chemistrysteps.comorganicchemistrytutor.comlibretexts.org This high regioselectivity is a hallmark of organocuprate chemistry and provides a reliable method for constructing new carbon-carbon bonds at the β-position. wikipedia.orgscribd.comorganic-chemistry.org

The generally accepted mechanism for this transformation involves the initial nucleophilic attack of the copper species at the β-carbon of the alkene. wikipedia.orgscribd.com This leads to the formation of a copper(III) intermediate, which then undergoes reductive elimination to yield the 1,4-adduct and regenerate a copper(I) species. wikipedia.org An alternative, though less favored, proposal suggests a mechanism involving an electron transfer process. oup.comscribd.com Regardless of the precise pathway, the outcome is the formation of an enolate intermediate, which upon protonation during workup, gives the final β-substituted carbonyl compound. chemistrysteps.comorganicchemistrytutor.com

The versatility of this reaction is demonstrated by its application to a wide range of α,β-unsaturated substrates, including ketones, aldehydes, and esters. scribd.comorganic-chemistry.org This method is particularly valuable for synthesizing 1,4-dicarbonyl compounds, which can be challenging to prepare using other synthetic routes. wikipedia.org

Influence of Solvent Coordination and Lewis Acidic Additives

The efficiency and selectivity of the 1,4-conjugate addition of butylcopper reagents can be significantly influenced by the reaction conditions, particularly the choice of solvent and the presence of Lewis acidic additives. wikipedia.orgresearchgate.net Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used as they can stabilize the organocuprate reagent. numberanalytics.comacs.org The coordinating ability of the solvent can impact the aggregation state and reactivity of the cuprate (B13416276), which in turn affects the reaction outcome. rsc.orgmontana.edumdpi.com For instance, the stereochemical course of the reaction can be altered by changing the solvent, suggesting that the solvent plays a role in the structure of the reactive intermediate. researchgate.net

Lewis acids are frequently employed to enhance the rate and yield of conjugate addition reactions. wikipedia.orgwikipedia.org Additives such as boron trifluoride etherate (BF₃·OEt₂) and chlorotrimethylsilane (B32843) (TMSCl) can activate the α,β-unsaturated substrate by coordinating to the carbonyl oxygen. wikipedia.orgresearchgate.netresearchgate.netgoogleapis.comrsc.orgcardiff.ac.uk This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the butylcopper reagent. numberanalytics.com Studies have shown that the addition of TMSCl can accelerate the reaction and, in some cases, alter the mechanism by favoring the silylation of an intermediate π-complex. researchgate.net The choice of Lewis acid can be critical, with different acids leading to varying degrees of rate acceleration and sometimes influencing the stereoselectivity of the addition. researchgate.net

AdditiveEffect on Conjugate AdditionReference
Boron trifluoride etherate (BF₃·OEt₂)Activates the carbonyl group, increasing the rate of addition. wikipedia.org
Chlorotrimethylsilane (TMSCl)Accelerates the reaction and can influence the mechanism and stereoselectivity. researchgate.netresearchgate.net
Iodotrimethylsilane (TMSI)Crucial for asymmetric conjugate addition in certain solvents like THF. researchgate.net
Zinc(II) SaltsCatalyze regioselective 1,4-conjugate addition of Grignard reagents to nitrodienes. researchgate.net
Stereochemical Control in Conjugate Additions

Achieving stereochemical control in the formation of new stereocenters is a primary goal in modern organic synthesis. rug.nluvm.edu In the context of butylcopper conjugate additions, both diastereoselective and enantioselective methods have been developed. wikipedia.orgorganicchemistrytutor.com

Diastereoselectivity can often be achieved by using chiral substrates. wikipedia.org The inherent chirality of the starting material can direct the incoming butylcopper reagent to one face of the molecule over the other. researchgate.netnih.gov For example, the conjugate addition to chiral N-enoyl oxazolidinones has been shown to proceed with high diastereoselectivity. researchgate.net The conformation of the substrate, which can be influenced by the solvent and additives, plays a crucial role in determining the stereochemical outcome. researchgate.netresearchgate.net

Enantioselective conjugate additions typically rely on the use of chiral ligands to modify the copper catalyst. beilstein-journals.orgrug.nl A variety of chiral ligands, including phosphoramidites and N-heterocyclic carbenes (NHCs), have been successfully employed to induce high levels of enantioselectivity. beilstein-journals.orgrug.nl These chiral ligands create a chiral environment around the copper center, which leads to a facial bias in the addition of the butyl group to the prochiral α,β-unsaturated substrate. msu.edu The development of catalytic enantioselective methods is particularly significant as it minimizes the need for stoichiometric amounts of chiral auxiliaries. wikipedia.org

Substrate TypeStereochemical OutcomeControlling FactorReference
Chiral N-enoyl oxazolidinonesHigh diastereoselectivityChiral auxiliary on the substrate researchgate.net
Prochiral α,β-unsaturated ketonesHigh enantioselectivityChiral phosphoramidite (B1245037) ligands with the copper catalyst beilstein-journals.orgrug.nl
Cyclic dienonesHigh 1,6-regioselectivity and enantioselectivityChiral phosphoramidite ligands with dialkylzinc reagents beilstein-journals.org
Allylic carbamatesHigh enantioselectivity in SN2' reactionsChiral leaving group clockss.org

SN2' Allylic Substitution Reactions

In addition to conjugate additions, butylcopper reagents are effective nucleophiles in SN2' allylic substitution reactions. wikipedia.orgwikipedia.org This reaction involves the attack of the nucleophile at the γ-carbon of an allylic system, with concomitant migration of the double bond and displacement of a leaving group from the α-carbon. wikipedia.orgamazonaws.com Organocuprates generally favor this anti-SN2' pathway, leading to a product with a rearranged double bond. wikipedia.org This reactivity provides a valuable alternative to direct SN2 substitution, especially when the α-carbon is sterically hindered. wikipedia.orglibretexts.org

The mechanism of the SN2' reaction is concerted, proceeding through a "backside attack" on the π-system of the allyl group. masterorganicchemistry.comnumberanalytics.comsolubilityofthings.com The reaction typically proceeds with complete inversion of configuration at the electrophilic carbon if a direct SN2 reaction were to occur, but in the SN2' pathway, the stereochemical outcome is dictated by the geometry of the allylic system and the trajectory of the incoming nucleophile. wikipedia.org

Enantioselective and Diastereoselective Control in SN2' Reactions

Similar to conjugate additions, achieving stereocontrol in SN2' reactions is of great importance. Diastereoselective SN2' reactions can be controlled by existing stereocenters in the substrate. wikipedia.org For instance, the reaction of a chiral allylic electrophile can lead to the preferential formation of one diastereomer.

Enantioselective SN2' reactions are typically achieved through the use of chiral ligands in conjunction with the copper catalyst or by employing a chiral leaving group. clockss.orgresearchgate.netresearchgate.net The use of chiral phosphorus ligands, for example, has been shown to induce high enantioselectivities in the copper-catalyzed SN2' substitution of cinnamyl chlorides with Grignard reagents. researchgate.net An alternative and effective strategy involves the use of a chiral carbamate (B1207046) as a leaving group. clockss.org In this approach, the chiral auxiliary directs the delivery of the butylcopper reagent to one face of the allylic system, leading to high levels of enantiomeric excess in the product. clockss.org This method has been successfully applied to the synthesis of quaternary stereogenic centers. clockss.org

Reagent/Catalyst SystemSubstrateKey Featureee (%)Reference
n-ButylcopperChiral allylic carbamateChiral leaving groupup to >99.9 clockss.org
Grignard reagents / CuCN / Chiral phosphorus ligandCinnamyl chlorideChiral TADDOL-derived ligandup to 73 researchgate.net

Carbocupration of Alkynes

The carbocupration of alkynes, a reaction where an organocopper reagent adds across a carbon-carbon triple bond, is a powerful method for creating stereodefined vinylcopper intermediates. ucl.ac.uk These intermediates can then be trapped with various electrophiles to yield highly substituted alkenes. The regioselectivity and efficiency of the carbocupration of terminal alkynes using butylcopper reagents can be significantly influenced by factors such as the solvent and the counterion present. ucl.ac.uk

A key aspect of this reaction is its mechanism, which involves the syn-addition of the butyl group and the copper moiety to the alkyne. ucl.ac.uk Theoretical studies using density-functional theory have been employed to investigate the reaction mechanism of carbocupration on various substituted alkynes. mdpi.com These studies have revealed that the transition states for the alkyl transfer from the copper(I) center to the alkyne involve the coordination of copper to the same alkyne carbon that receives the alkyl group. mdpi.com

The nature of the organocopper reagent itself, whether it is a simple butylcopper (BuCu), a lithium dibutylcuprate (Bu₂CuLi), or a magnesium-based cuprate, also plays a crucial role in the reaction's progress. mdpi.com For instance, computational studies have explored the addition of different methylcopper species to alkynes, providing insights that can be extrapolated to butylcopper systems. mdpi.com Furthermore, the presence of directing groups on the alkyne substrate can control the regioselectivity of the addition. ucl.ac.uk

A tandem reaction sequence involving carbocupration followed by oxidation has been developed to synthesize α-branched aldehydes and their derivatives. nih.gov In this process, the carbocupration of a terminal alkyne with a butylcopper reagent generates a vinylcopper intermediate, which is then oxidized. nih.gov The efficiency of this subsequent oxidation step can be enhanced by the addition of ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.gov

Effect of Additives on the Tandem Carbocupration/Oxygenation of 1-Dodecyne
EntryOrganocopper ReagentConditionsProductYield (%)
1EtCuA: Et₂O/Me₂S, then TMEDAEnol AcetateModerate
2n-BuLi derivedC: Et₂O/Me₂S, then TMEDA and MgBr₂Enol AcetateImproved

Nucleophilic Acyl Substitution in Butylcopper Mediated Processes

Nucleophilic acyl substitution is a fundamental reaction in which a nucleophile displaces a leaving group on a carbonyl compound. byjus.commasterorganicchemistry.com Butylcopper reagents, particularly in the form of lithium di-n-butylcuprate (n-Bu₂CuLi), can act as potent nucleophiles in these transformations. nih.gov These reactions typically proceed through an addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group is expelled to regenerate the carbonyl group, resulting in the substituted product. masterorganicchemistry.comlibretexts.org

The reactivity in nucleophilic acyl substitution is governed by the relative basicity of the nucleophile and the leaving group; the reaction generally favors the displacement of the weaker base. masterorganicchemistry.com The reaction can be catalyzed by either acid or base. byjus.com Acid catalysis activates the carbonyl group towards nucleophilic attack, while basic conditions enhance the nucleophilicity of the attacking species. byjus.com

In the context of butylcopper reagents, these "soft" nucleophiles exhibit excellent reactivity towards acyl chlorides, anhydrides, and esters. chemistrytalk.org For example, the reaction of an acyl chloride with lithium di-n-butylcuprate would lead to the formation of a ketone. The use of Gilman reagents, which are lithium dialkylcuprates, is particularly effective for this type of transformation. chemistrytalk.org

The efficiency of these reactions can be significantly enhanced by the use of additives. For instance, in the conjugate addition of lithium di-n-butylcuprates to thiochromones, which can be considered a vinylogous nucleophilic acyl substitution, the addition of Lewis acids like trimethylsilyl (B98337) chloride (TMSCl) was found to dramatically improve the yield of the 1,4-adduct. nih.gov

Conjugate Addition of n-Bu₂CuLi to Thiochromone with Additives
EntryCopper SourceAdditiveYield of 1,4-Adduct (%)
1CuI (0.3 equiv)NoneLow
2CuI (0.3 equiv)TMSCl66
3CuCN (0.3 equiv)TMSCl70
4n-Bu₂CuLiTMSCl86

Oxidative Transformations Involving Butylcuprates

The oxidation of organocuprates, including butylcuprates, is a valuable synthetic strategy for forming carbon-carbon and carbon-heteroatom bonds. cam.ac.uk The high-lying HOMO of organocuprates facilitates their oxidation by a variety of reagents. cam.ac.uk For example, the oxidation of lithium di-n-butylcuprate can lead to the formation of n-octane through the coupling of two butyl groups. cam.ac.ukcam.ac.uk This process is often accompanied by side products such as but-1-ene and n-butanol. cam.ac.ukcam.ac.uk

Mechanistic Insights into Oxidative Cross-Coupling Reactions

Oxidative cross-coupling reactions catalyzed by copper often involve a catalytic cycle that includes changes in the oxidation state of the copper center. researchgate.netrsc.org A common mechanistic proposal involves the oxidation of a Cu(I) species to a Cu(II) or even a Cu(III) intermediate. rsc.org For instance, in some aerobic oxidative coupling reactions, the catalytic cycle is proposed to consist of two main half-reactions: the aerobic oxidation of the Cu(I) catalyst and the subsequent Cu(II)-promoted coupling step. rsc.orgnih.gov

The mechanism can be intricate and may not always involve a simple, direct coupling. For example, in the oxidative dimerization of lithium di-n-butylcuprate, it is proposed that the cuprate is first oxidized to a di-n-butylcopper(II) species, which can then disproportionate or undergo further transformations. cam.ac.uk

Kinetic studies of copper-catalyzed aerobic oxidative N-N coupling reactions have revealed that the turnover-limiting step can be the oxidation of Cu(I) by oxygen. rsc.orgnih.gov This suggests that the design of more efficient catalysts should focus on ligands that facilitate this aerobic oxidation step. nih.gov

Roles of Higher Oxidation State Copper Intermediates (Cu(II) and Cu(III))

While the chemistry of organocopper compounds is dominated by the Cu(I) oxidation state, higher oxidation states, namely Cu(II) and Cu(III), are increasingly recognized as crucial intermediates in many catalytic reactions. dokumen.pub The involvement of Cu(III) species in organocopper reactions has been a subject of considerable investigation and debate. rsc.org

In many oxidative coupling reactions, a proposed mechanism involves the oxidative addition of a substrate to a Cu(I) complex to form a Cu(III) intermediate, which then undergoes reductive elimination to form the product and regenerate the Cu(I) catalyst. researchgate.net The formation of Cu(II) species can occur through the single electron transfer (SET) oxidation of Cu(I). rsc.org This Cu(II) species can then be further oxidized to Cu(III) or participate in other coupling pathways. rsc.org

The oxidation of lithium di-n-butylcuprate is thought to initially produce a di-n-butylcopper(II) species. cam.ac.uk The fate of this intermediate determines the product distribution. It has been proposed that this Cu(II) species can disproportionate to yield octane (B31449) and butylcopper(I). cam.ac.uk The potential involvement of a short-lived Cu(III) species that undergoes reductive elimination has also been considered. cam.ac.uk

The characterization of these transient higher-valent copper intermediates remains a significant challenge, but their existence is supported by mechanistic studies and theoretical calculations. dokumen.pubresearchgate.net Understanding the roles of Cu(II) and Cu(III) intermediates is essential for the rational design of new and improved copper-catalyzed transformations.

Catalytic Roles and Mechanisms of Butylcopper in Organic Transformations

Butylcopper as Catalytic Intermediates in Cross-Coupling and Other Reactions

Butylcopper reagents are pivotal intermediates in several classes of organic reactions, most notably in conjugate additions and cross-coupling reactions. While often generated in situ, their transient existence is central to the progression of the catalytic cycle.

In conjugate addition reactions, butylcopper reagents react with α,β-unsaturated ketones and esters. oup.comacs.org The nature of the butylcopper species—whether it is a simple butylcopper (BuCu), a Gilman-type reagent like lithium dibutylcuprate (Bu₂CuLi), or a higher-order cyanocuprate such as Bu₂Cu(CN)Li₂—influences the reaction's outcome. oup.com These reagents are particularly effective in Michael additions, where they deliver a butyl group to the β-position of the unsaturated system. oup.com

In the realm of cross-coupling, while palladium and nickel catalysis are more established for reactions like the Suzuki-Miyaura coupling, copper-catalyzed variants are gaining traction due to copper's lower cost and toxicity. rsc.org In these reactions, a copper intermediate is formed via transmetalation from an organoboron compound. rsc.org When a butylborane or butylboronic ester is used, a butylcopper intermediate is presumably formed, which then participates in the coupling with an organohalide. rsc.orgnih.gov Copper-catalyzed cross-couplings extend to various reaction types, including the Ullmann reaction (coupling of aryl halides) and the Chan-Lam coupling (formation of aryl carbon-heteroatom bonds), where alkylcopper intermediates can be involved. wikipedia.org

Reaction TypeSubstratesRole of Butylcopper Intermediate
Conjugate Addition α,β-Unsaturated Ketones/EstersActs as a nucleophile to deliver a butyl group to the β-carbon. oup.comacs.org
Cross-Coupling Alkyl/Aryl Boranes, Aryl HalidesFormed via transmetalation from a butylborane, subsequently reacts with the halide. rsc.org
Alkylation Alkyl Halides, AminesServes as the alkylating agent, often showing high functional group tolerance. wikipedia.org

Detailed Mechanistic Pathways of Butylcopper Catalyzed Reactions

The mechanistic pathways of reactions involving butylcopper are complex and can be highly dependent on the specific reagents and conditions used. Two primary, and sometimes competing, mechanisms are often considered for conjugate additions: a nucleophilic addition pathway and a single-electron transfer (SET) pathway. oup.com

The nucleophilic pathway involves the formation of a copper-olefin π-complex, which then proceeds to form a Cu(III) intermediate, followed by reductive elimination to yield the conjugate adduct. oup.com The SET pathway, conversely, involves the transfer of a single electron from the butylcopper reagent to the α,β-unsaturated substrate, creating a radical anion. This process is more likely with reagents that have a higher electron transfer ability. oup.com

Research has shown a distinct correlation between the composition of the butylcopper reagent and its propensity for either nucleophilic addition or electron transfer. In a study using 3-cyclopropyl-2-methoxycarbonyl-3-phenyl-2-propenoate as the substrate, the electron transfer ability of various butylcopper reagents was determined to follow the order: Bu₂CuLi > BuCu(CN)Li ≈ Bu₂Cu(CN)Li₂ > BuCu . oup.com This indicates that lithium dibutylcuprate is the most potent electron donor among the tested species. oup.com Furthermore, the electron transfer ability of butylcopper reagents is generally higher than that of the corresponding methylcopper reagents. oup.com

The reaction of butylcopper reagents with α,β-unsaturated ketones can also yield different products depending on the reaction conditions, specifically 1,2-addition (attack at the carbonyl carbon) versus 1,4-addition (conjugate attack at the β-carbon). acs.org For example, the reaction between lithium dibutylcuprate and isophorone (B1672270) in diethyl ether yields almost exclusively the 1,4-addition product. acs.org

Butylcopper ReagentSubstrateSolventProduct Ratio (1,2-adduct : 1,4-adduct)Proposed Dominant Pathway
CuI / 2 BuLiIsophoroneToluene (B28343)88 : 121,2-Addition
CuI / 2 BuLiIsophoroneToluene / Et₂O (2 equiv)4 : 961,4-Addition (Conjugate)

Data sourced from studies on butyl addition to isophorone. acs.org

Influence of Ligand Architecture on Catalytic Efficiency and Selectivity

The efficiency and selectivity of copper-catalyzed reactions are profoundly influenced by the ligands coordinated to the copper center. chemijournal.com Ligands modulate the steric and electronic properties of the catalyst, which in turn affects reactivity, stability, and the ultimate reaction pathway. chemijournal.comlibretexts.org Strong-field ligands can induce significant d-orbital splitting, influencing the stability of intermediates and the activation energy of the catalytic cycle. chemijournal.com The use of redox-active ligands can also introduce new electron-transfer pathways, creating a cooperative electronic interplay between the metal, ligand, and substrate. beilstein-journals.org

In the context of butylcopper chemistry, even simple solvent molecules can act as ligands and dramatically alter the course of a reaction. A key example is the effect of diethyl ether (Et₂O) on the addition of butylcopper reagents to α,β-unsaturated ketones in a non-polar solvent like toluene. acs.org Mixtures of butyllithium (B86547) and copper iodide in pure toluene react with isophorone to give predominantly the 1,2-addition product. acs.org However, the introduction of just two equivalents of diethyl ether causes a dramatic shift in selectivity, favoring the 1,4-conjugate addition product. acs.org This demonstrates that the coordinating ether solvent stabilizes the cuprate (B13416276) species responsible for 1,4-addition, effectively re-establishing the "traditional" reactivity of a Gilman cuprate even in a hydrocarbon solvent. acs.org

Reagent SystemSolvent SystemProduct Selectivity (1,4-Addition)
CuI / 2 BuLiToluene12%
CuI / 2 BuLiToluene + 2 equiv. Et₂O96%
CuI / 2 BuLiToluene + 5 equiv. Et₂O97%

Data reflects the percentage of 1,4-addition product from the reaction with isophorone. acs.org

Additionally, the presence of other coordinating species, such as the cyanide ion in cyanocuprates like BuCu(CN)Li, alters the reagent's reactivity profile. As noted previously, the electron transfer ability of BuCu(CN)Li is lower than that of Bu₂CuLi, indicating that the cyanide ligand modulates the electronic properties of the copper center, favoring the nucleophilic addition pathway over single-electron transfer. oup.com The strategic selection of ligands—from simple ethers to complex phosphines or diamines—is therefore a critical parameter for controlling the outcome of transformations mediated by butylcopper intermediates. nih.gov

Coordination Chemistry of Butylcopper Compounds

Speciation of Copper Oxidation States in Butylcopper Systems (Cu(I), Cu(II), Cu(III))

Organocopper chemistry is predominantly based on copper in the +1 oxidation state (Cu(I)). wikipedia.org Butylcopper(I) compounds are known to form aggregates in solution, ranging from dimeric to octameric species and even polymeric structures. researchgate.net The introduction of bulky or chelating ligands can break down these clusters into smaller, well-defined aggregates or even monomeric species. researchgate.net

While Cu(I) is the most common state, organic derivatives of copper in the +2 and +3 oxidation states are sometimes proposed as transient intermediates in reaction mechanisms, though they are rarely isolated. wikipedia.org For instance, the oxidation of lithium di-n-butylcuprate is thought to proceed through a transient di-n-butylcopper(II) species. cam.ac.uk

The existence of organocopper(III) intermediates has been a subject of significant research, as they are often proposed in mechanisms for reactions like cross-coupling and conjugate addition. wikipedia.orgmdma.chwikipedia.orgsciengine.com These high-valent organocopper(III) compounds are thought to form via oxidative addition of an electrophile to a Cu(I) species. wikipedia.orgsciengine.com While historically difficult to isolate, recent advances have led to the synthesis and characterization of stable organocopper(III) complexes, often stabilized by specific ligand scaffolds. sciengine.comnih.govresearchgate.net For example, a neutral hybrid macrocycle with N-heterocyclic carbene (NHC) and pyridine (B92270) donors has been shown to host copper in all three oxidation states (+I, +II, and +III). nih.gov The formation of a stable Cu(III) intermediate with a square planar geometry has been observed at low temperatures during conjugate addition reactions. wikipedia.org

Coordination Geometries and Ligand Sphere Dynamics

The coordination geometry of copper in butylcopper compounds is highly dependent on its oxidation state and the nature of the surrounding ligands. Copper(I) in organocopper compounds typically adopts linear, trigonal, or tetrahedral geometries depending on the coordination number. nih.gov

In the absence of strongly coordinating ligands, butylcopper(I) reagents often exist as clusters. The addition of ligands leads to the formation of smaller aggregates or monomeric species. researchgate.net For instance, bidentate ligands can chelate to a single copper atom, forming a mono-cupra-cyclic compound, or bridge two copper atoms to form bimetallic macrocycles. researchgate.netnih.gov The anionic coordinating sites of bidentate ligands can also bridge two copper atoms, leading to the formation of organocopper aggregates with Cu-Cu interactions. nih.gov

The coordination sphere of butylcopper complexes is dynamic. For example, in the presence of tetrahydrofuran (B95107) (THF), a chiral lithium amidocuprate complex can expel n-butylcopper and transform into a different complex. researchgate.net This fluxionality is also observed in pincer complexes, where coordinating solvent molecules can promote the hemilability of the ligand, facilitating the interconversion between different conformers. fairfield.edu

The geometry of the transient Cu(III) intermediates is often proposed to be square planar. wikipedia.orgresearchgate.net Computational studies have supported this, showing a square planar geometry for a Cu(III) intermediate in a conjugate addition reaction. wikipedia.org Some pentacoordinate organocopper(III) complexes have also been identified, typically exhibiting a weak apical Cu-L bond. researchgate.net

Role of Solvent as a Coordinating Ligand

Solvents play a critical role in the reactivity and stability of butylcopper compounds, often acting as coordinating ligands. acs.orgmdpi.comlucp.net The choice of solvent can significantly influence reaction outcomes, such as the ratio of 1,2- to 1,4-addition in reactions with α,β-unsaturated ketones. acs.orgacs.org

In non-coordinating solvents like toluene (B28343), mixtures of butyllithium (B86547) and copper iodide react with α,β-unsaturated ketones to give predominantly the 1,2-addition product. acs.org However, the addition of ethereal solvents like diethyl ether or tetrahydrofuran (THF) dramatically shifts the selectivity towards the 1,4-addition product. acs.orgacs.org This is attributed to the ability of these coordinating solvents to stabilize the proposed copper(III) intermediate in the 1,4-addition pathway. acs.org

Ethers, such as diethyl ether and THF, can coordinate to the copper center, influencing its reactivity. acs.org The strength of this coordination and its effect on the reaction can depend on the structure of the ether. For example, while stoichiometric amounts of THF tend to decrease the rate and yield of diorganocuprate 1,4-addition reactions by competing with the enone for lithium coordination, certain acyclic ethers can enhance 1,4-addition by stabilizing the intermediate. acs.org The length of the alkyl chain in the ether ligand can also play a role in promoting 1,4-reactivity. acs.org

The coordination of solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) to copper complexes has been studied computationally, revealing that both can act as coordinating ligands with differing strengths. mdpi.com The nature of the primary ligand on the copper center also influences the stabilizing effect of the solvent. mdpi.com In some cases, solvent molecules can promote the hemilability of other ligands, influencing the dynamic behavior of the complex. fairfield.edu

Chelate and Macrocyclic Effects in Stabilizing Butylcopper Complexes

Bidentate ligands, such as those with both carbon and nitrogen donor atoms (C,N-bidentate) or two carbon donor atoms (C,C-bidentate), are particularly effective at stabilizing butylcopper compounds. nih.govencyclopedia.pub These ligands can bind to a single copper atom to form a five-membered chelate ring, creating a spiro complex, or they can bridge two copper centers. researchgate.netencyclopedia.pub The chelating effect increases the thermal stability of these organometallic species, which facilitates their isolation and characterization while maintaining their reactivity towards electrophiles. encyclopedia.pub

Macrocyclic ligands offer an even greater level of stabilization. These large, cyclic molecules can encapsulate the copper ion, providing a pre-organized coordination environment. researchgate.netnih.govtandfonline.com Macrocyclic ligands with N-heterocyclic carbene (NHC) and pyridine donors have been shown to stabilize copper in multiple oxidation states, including the otherwise elusive Cu(III). nih.gov Similarly, macrocyclic ligands with three intramolecular heteroatom moieties have proven to be excellent platforms for supporting organocopper(III) compounds. researchgate.net The template condensation of reactants in the presence of a copper(II) ion is a common method for synthesizing these macrocyclic complexes. tandfonline.comtandfonline.com

The stability of chelated complexes is influenced by factors such as the size of the chelate ring, with five- and six-membered rings generally being the most stable. libretexts.org The inherent structure of the macrocycle also plays a crucial role in determining the geometry and stability of the resulting copper complex. researchgate.nettandfonline.com

Ligand Effects on Butylcopper Reactivity and Selectivity

The ligands coordinated to the copper center in butylcopper reagents play a pivotal role in modulating their reactivity and selectivity. nih.govchinesechemsoc.orgsigmaaldrich.com The electronic and steric properties of the ligand can be fine-tuned to achieve desired outcomes in various chemical transformations. nih.govsigmaaldrich.com

Phosphine (B1218219) Ligands: Bulky bidentate phosphine ligands have been shown to significantly enhance the reactivity of copper hydride catalysts in the hydroamination of unactivated olefins. nih.gov This enhancement is attributed to stabilizing dispersion interactions between the ligand and the substrate in the transition state. nih.gov In other reactions, such as the copper-catalyzed diastereoselective 1,4-hydroxytrifluoromethylation of dienes, bulky monodentate phosphine ligands have been found to greatly accelerate the reaction. rsc.org The choice between different phosphine ligands can also control the reaction pathway, as seen in the copper-catalyzed borocarbonylation of α-substituted styrenes, where a phosphine ligand directs the reaction towards C-H bond insertion. chinesechemsoc.org

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands for copper catalysis. sigmaaldrich.comresearchgate.nettcichemicals.comrsc.org Their strong σ-donating ability and tunable steric bulk allow for the formation of stable and highly active catalysts. sigmaaldrich.comtcichemicals.com In the aforementioned borocarbonylation reaction, switching from a phosphine ligand to an NHC ligand (IMes) completely changes the selectivity, favoring insertion into an O-H bond instead of a C-H bond. chinesechemsoc.org This demonstrates the profound control that ligand choice exerts over the reaction mechanism. NHC ligands can also be incorporated into macrocyclic frameworks to stabilize different oxidation states of copper. nih.gov

The reactivity of butylcopper reagents can also be influenced by the trans and cis effects of the ligands in the coordination sphere. libretexts.org A ligand can influence the rate of substitution of the ligand positioned trans or cis to it. This is a key concept in understanding the reactivity of square planar d8 complexes, which are relevant to Cu(I) and Cu(III) intermediates. wikipedia.orgresearchgate.netlibretexts.org

The interplay between the ligand and the solvent is also crucial. For example, thiazolyl phosphine ligands have been shown to be effective in copper-catalyzed arylations and vinylations in both organic and aqueous media. acs.org The potential for these ligands to act as multidentate systems, involving both the phosphorus and the thiazole (B1198619) nitrogen or sulfur atoms, can stabilize different oxidation states and geometries of the copper center, thereby enhancing catalytic activity. acs.org

Advanced Synthetic Applications of Butylcopper Reagents

Construction of Complex Organic Architectures

The utility of butylcopper reagents is prominent in the synthesis of complex molecular frameworks. These reagents participate in reactions that form macrocycles and other challenging ring systems, which are key structural motifs in many biologically active compounds and advanced materials. cam.ac.ukdurham.ac.uknih.gov

One notable application is in the formation of macrocyclic cyclophanes through the oxidation of Lipshutz cuprates, which can include butyl-containing reagents. cam.ac.uk This methodology provides a high-yielding route to large ring structures. cam.ac.uk Furthermore, transmetalation strategies have been successfully employed for the synthesis of medium-sized rings, demonstrating the versatility of these copper-based reagents in constructing diverse cyclic architectures. cam.ac.uk The ability to forge these complex structures stems from the unique reactivity of organocopper intermediates, which can be tailored for specific intramolecular cyclization reactions. cam.ac.uknih.gov The use of polymer-supported reagents in multi-step sequences also facilitates the generation of complex molecules by simplifying purification processes. durham.ac.uk

Stereoselective Formation of Quaternary Stereogenic Centers

A significant challenge in organic synthesis is the construction of quaternary stereogenic centers—carbon atoms bonded to four different non-hydrogen substituents. Butylcopper reagents have proven to be highly effective in addressing this challenge, particularly through stereoselective allylic substitution reactions. clockss.orgnih.gov

Research has demonstrated that n-butylcopper can react with chiral allylic carbamates to generate alkenes with a newly formed quaternary stereocenter in moderate to good yields and with high levels of enantioselectivity. clockss.org The reaction proceeds via an SN2' mechanism, where the butyl group adds to the γ-position of the allylic system. clockss.org The stereochemical outcome is influenced by the geometry of the starting allylic carbamate (B1207046) and the structure of the organocopper reagent. clockss.org For instance, an E-configured carbamate with methyl and cyclohexyl substituents at the γ-terminus reacted with n-butylcopper to afford the product with exceptional enantioselectivity. clockss.org

The table below summarizes the results from the reaction of various chiral carbamates with n-butylcopper, highlighting the yields and enantiomeric ratios (er) achieved. clockss.org

Substrate (Carbamate)Butylcopper ReagentYield (%)Enantiomeric Ratio (er)
(E)-(S)-1n-Butylcopper87%>99.9:0.1
(Z)-(R)-1n-ButylcopperModerate80.0:20.0
(E)-(R)-5n-Butylcopper41-52%-
E-terminal n-butyl substitutedn-ButylcopperModerateModerate
E-terminal t-butyl substitutedn-ButylcopperModerateModerate

This table presents data on the stereoselective construction of quaternary stereogenic centers using n-butylcopper reagents in allylic substitution reactions. clockss.org

This methodology provides a reliable route to enantiomerically enriched compounds containing quaternary carbons, which are prevalent in many natural products and pharmaceuticals. clockss.orgorganic-chemistry.orgnih.gov

Strategies for Total Synthesis Incorporating Butylcopper Chemistry

The total synthesis of complex natural products is a primary driver for the development of new synthetic methods. ijarsct.co.innumberanalytics.com Butylcopper chemistry has been integrated into sophisticated retrosynthetic strategies to achieve the efficient construction of these intricate targets. nih.govnih.gov

A compelling example is the total synthesis of several trans-clerodane diterpenoids, including (-)-solidagolactone, (-)-16-hydroxycleroda-3,13-dien-15,16-olide, and (-)-annonene. nih.gov A key step in the synthetic strategy involved the 1,6-addition of a tertiary cuprate (B13416276), incorporating a butyl ligand, to a β-vinylbutenolide. nih.gov This conjugate addition reaction was crucial for coupling two major fragments of the molecule and simultaneously and stereoselectively establishing the critical C9-quaternary stereocenter. nih.gov The convergent nature of this approach, where complex fragments are synthesized separately before being joined, showcases the power of butylcopper reagents in streamlining the synthesis of complex molecules. nih.gov The success of this strategy underscores how specific and reliable bond-forming reactions using butylcopper can be pivotal in achieving the synthesis of challenging natural product targets. nih.govijarsct.co.in

Substrate-Directed Reactivity for Enhanced Regio- and Stereocontrol

Controlling regioselectivity and stereoselectivity is paramount in organic synthesis. nih.gov Substrate-directed reactions, where a functional group within the substrate molecule guides the reagent to a specific reaction site, offer a powerful strategy for achieving this control. nih.govresearchgate.netrsc.org Organocopper reagents, including butylcopper, are particularly well-suited for such transformations. researchgate.net

In substrate-directed reactions involving butylcopper, a directing group on the substrate interacts with the copper reagent, effectively creating an intramolecular delivery system. researchgate.net This pre-positioning of the reagent leads to a highly ordered transition state, dictating the regio- and stereochemical outcome of the reaction in a predictable manner. researchgate.net This approach often provides selectivities that are complementary or superior to those observed in non-directed reactions, which are governed primarily by the inherent steric and electronic properties of the reagent and substrate. researchgate.netchemrxiv.org The fixed trajectory of the butylcopper reagent in the selectivity-determining step is key to the high degree of control observed. researchgate.net This strategy has been applied to various transformations, including conjugate additions and allylic substitutions, enabling the functionalization of molecules at specific positions with high precision. researchgate.netrsc.org

Functional Group Compatibility in Butylcopper Mediated Transformations

A key advantage of organocopper reagents is their relatively high tolerance for a variety of functional groups compared to more reactive organometallics like organolithium or Grignard reagents. cam.ac.ukresearchgate.net This compatibility is crucial when performing reactions on complex molecules that contain sensitive functionalities. frontiersin.org

Butylcopper-mediated transformations are compatible with a range of functional groups, which minimizes the need for extensive protecting group strategies. cam.ac.ukresearchgate.net Research into copper-catalyzed reactions has shown tolerance for esters, bromides, chlorides, fluorides, ethers, and even moderately reactive groups like ketones and amines. cam.ac.ukresearchgate.net The functional group tolerance can be further enhanced by employing transmetalation strategies. For example, preparing the butylcopper reagent from an organozinc precursor (a zincocuprate) allows for the presence of ketone functionalities, which might be incompatible under conditions used to form the corresponding organolithium or Grignard reagent. cam.ac.uk This broad compatibility makes butylcopper reagents highly valuable for late-stage functionalization in the synthesis of complex molecules where preserving existing chemical motifs is essential. cam.ac.ukcas.cn

Theoretical and Computational Chemistry Studies of Butylcopper Systems

Computational Methodologies for Butylcopper Systems (e.g., Density Functional Theory)

The study of butylcopper systems heavily relies on a variety of computational methodologies to model their behavior and properties. rsc.org Among the most prominent and versatile of these is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org DFT has proven to be a popular and effective tool for calculations in both solid-state physics and quantum chemistry. wikipedia.org

DFT calculations have been successfully applied to study the structural and electronic properties of copper clusters of various sizes. chemrxiv.org In such studies, different functionals, which are approximations for the exchange-correlation energy, are often compared. Common examples include the Perdew-Wang 91 (PW91), Perdew-Burke-Ernzerhof (PBE), and various Minnesota functionals (M05, M06, M06-L). chemrxiv.org For instance, a comparative study on copper clusters found that results from PBE and PW91 functionals were very similar and aligned well with experimental data. chemrxiv.org Furthermore, dispersion corrections, such as the DFT-D3 method, can be incorporated to account for van der Waals forces, although their effect on the stability sequence of small copper clusters has been found to be minimal. chemrxiv.org

These computational approaches allow for the calculation of key properties, as demonstrated in studies of various copper-containing molecules:

Binding Energy: To determine the stability of the cluster or molecule.

Average Bond Length: To understand the geometry and structure. chemrxiv.org

Magnetic Moment: To probe the electronic and spin properties. chemrxiv.org

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which is crucial for understanding chemical reactivity. chemrxiv.org

In addition to DFT, other computational methods used in chemistry include molecular mechanics, semi-empirical methods, and ab initio-based methods of increasing complexity. ucsd.edu The choice of method depends on the specific system and the properties being investigated, balancing computational cost with desired accuracy. wikipedia.org

Table 1: Common Computational Methods and Their Applications in Studying Copper Systems

Computational MethodPrimary ApplicationExample from Copper System Studies
Density Functional Theory (DFT)Calculation of electronic structure, geometry, and energetic properties.Studying structural and electronic properties of small Cu clusters and tetra-tert-butyl copper phthalocyanine (B1677752). chemrxiv.org
Molecular Dynamics (MD)Simulating the physical movements of atoms and molecules over time.Investigating diffusion processes and phase changes in molecular solids. ru.nl
Ab initio MethodsHighly accurate electronic structure calculations from first principles.Used as a benchmark for more approximate methods. ucsd.edu
Semi-empirical MethodsFaster, approximate quantum mechanical calculations using experimental parameters.Initial screening of large numbers of molecules. ucsd.edu

Elucidation of Reaction Intermediates and Transition State Structures

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. numberanalytics.com Computational chemistry provides powerful tools to identify and characterize transient species such as reaction intermediates and transition states, which are often too short-lived to be observed directly by experiment. york.ac.ukallen.in

Reaction intermediates are temporary molecules formed during a reaction that are consumed as the reaction proceeds to form products. numberanalytics.comallen.in Their identification is crucial for confirming a proposed reaction mechanism. numberanalytics.com Transition states, on the other hand, represent the highest potential energy configuration along a reaction coordinate, a first-order saddle point on the potential energy surface that connects reactants and products. wikipedia.org

Computational methods, particularly DFT, are used to determine the geometry and energy of these transient structures. wikipedia.orgarxiv.org By mapping the potential energy surface of a reaction, chemists can:

Locate Minima: Corresponding to stable reactants, products, and reaction intermediates.

Find Saddle Points: Corresponding to transition states. wikipedia.org

For example, in the SN2 reaction between bromoethane (B45996) and a hydroxide (B78521) anion, the transition state geometry can be calculated using DFT. wikipedia.org Such calculations reveal specific structural features, like elongated carbon-halogen and carbon-oxygen bonds and a trigonal bipyramidal arrangement around the central carbon atom. wikipedia.org

The characterization of intermediates and transition states is essential for several reasons:

Mechanism Elucidation: Confirming the pathway a reaction takes. numberanalytics.com

Reaction Optimization: Knowledge of intermediate structures can help in optimizing conditions like temperature and solvent to improve yield and selectivity. numberanalytics.com

Catalyst Design: Insights into the structures of intermediates and transition states can inform the design of more efficient catalysts. numberanalytics.come3s-conferences.org

While direct computational studies on the intermediates of simple butylcopper reactions are specific to the reaction being studied (e.g., conjugate addition, cross-coupling), the methodologies remain the same. acs.org Theoretical modeling is used to explore potential intermediates, such as π-complexes in the conjugate addition of butylcopper to α-enones, and to calculate the energy barriers associated with their formation and subsequent reaction. acs.org

Electronic Structure Analysis and Reactivity Prediction

The reactivity of a chemical compound is intrinsically linked to its electronic structure. epa.gov Computational chemistry offers robust methods for analyzing the electronic properties of molecules like butylcopper systems, which in turn allows for the prediction of their chemical behavior. arxiv.org

A key area of investigation is the distribution of electrons within the molecule, often analyzed through molecular orbitals (MOs), particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy often indicates greater reactivity as an electron donor (nucleophile). nih.gov

LUMO Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy suggests greater reactivity as an electron acceptor (electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A smaller gap generally implies that the molecule is more easily excited and thus more reactive. chemrxiv.orgnih.gov

Detailed electronic structure analysis has been performed on complex butylcopper derivatives, such as tetra-tert-butyl copper phthalocyanine (ttb-CuPc). e-asct.orgresearchgate.net In a study investigating the effects of UV-ozone treatment, X-ray Photoelectron Spectroscopy (XPS) was used in conjunction with computational methods to probe changes in the electronic environment of the constituent atoms. e-asct.orgresearchgate.net The study revealed a two-stage oxidation process and showed that upon oxidation, the carbon and nitrogen atoms in the ligands exhibited an electron-donating character, while the central copper atom showed an electron-withdrawing nature. e-asct.orgresearchgate.net This altered charge distribution significantly influences the material's properties. e-asct.orgresearchgate.net

Table 2: XPS Core-Level Spectra Analysis of ttb-CuPc Oxidation

Core-Level SpectrumObservation upon UVO TreatmentInterpretationReference
C 1sNew oxidation peaks appear; oxidation occurs in two sequential stages (macrocyclic isoindole units then peripheral ttb units).Indicates a step-wise oxidation of the carbon framework. e-asct.orgresearchgate.net
N 1sA new peak (Nox) appears at a higher binding energy.The electron density in the N atoms decreases, indicating an electron-donating character. researchgate.net
Cu 2pA new peak (Cuox) forms at a higher binding energy.The electron density in the central Cu atom increases, indicating an electron-withdrawing nature. e-asct.orgresearchgate.net

By calculating and analyzing these electronic properties, researchers can predict how a butylcopper system will behave in a given chemical environment, which sites are most likely to react, and the nature of that reaction (e.g., nucleophilic or electrophilic). epa.gov

Predictive Modeling of Selectivity and Yield in Butylcopper Reactions

Beyond understanding fundamental reactivity, a major goal of computational chemistry is to predict the outcomes of chemical reactions, specifically their selectivity and yield. chemrxiv.orgnih.gov Predictive modeling, often leveraging machine learning (ML), has emerged as a powerful approach to tackle this challenge. ibm.com These models can guide chemists in selecting high-yielding reactions and optimizing synthetic routes, thereby reducing experimental effort. ibm.comgithub.com

The prediction of reaction outcomes is a high-dimensional problem, as it depends on numerous variables including reactants, reagents, catalysts, and temperature. nih.gov Several strategies have been developed to build predictive models:

Descriptor-Based Models: These models use physically meaningful descriptors, often derived from quantum mechanics (QM) calculations like DFT, to represent the reactants and catalysts. chemrxiv.org These descriptors, which can encode electronic properties (e.g., atomic charges, orbital energies) and steric properties, are then used to train ML models, such as random forests or neural networks, to predict outcomes like enantioselectivity or yield. chemrxiv.org

Fingerprint/Graph-Based Models: In this approach, molecules are represented as molecular fingerprints or graphs. github.com Deep learning architectures, such as Graph Neural Networks (GNNs) or Transformers, can learn the complex relationships between the structures of the reactants and the reaction outcome without the need for pre-computed physical descriptors. nih.govnih.gov

Transfer Learning: A significant challenge in building predictive models for specific reaction types is the scarcity of training data. nih.gov Transfer learning helps to circumvent this by pre-training a model on a large, general reaction dataset before fine-tuning it on a smaller, specific dataset. This allows the model to learn general chemical principles that can be applied to the specific problem. nih.govcam.ac.uk

These predictive models have been applied to various reaction classes to predict:

Regioselectivity & Site-selectivity: Predicting which atom or site in a molecule will react. chemrxiv.org

Stereoselectivity: Predicting the 3D arrangement of atoms in the product, such as enantioselectivity in asymmetric catalysis. chemrxiv.orgcam.ac.uk

Reaction Yield: Quantitatively predicting the percentage of reactants converted to the desired product. ibm.comresearchgate.net

For butylcopper reactions, these predictive modeling techniques can be applied to forecast the outcomes of key transformations like cross-coupling and conjugate addition reactions. By building models trained on experimental data from these reaction classes, it becomes possible to predict the yield or selectivity for new combinations of substrates and ligands, accelerating the discovery and optimization of synthetic protocols. github.commdpi.com

Table 3: Approaches in Predictive Modeling for Reaction Outcomes

Modeling ApproachDescriptionTypical Machine Learning MethodApplication
QM-Based DescriptorsUses calculated electronic and steric parameters to represent molecules.Random Forest, Linear RegressionPredicting enantioselectivity in catalysis and yield in high-throughput experiments. chemrxiv.org
SMILES/Text-BasedRepresents reactions as text strings (e.g., SMILES).Transformer Models (NLP)Predicting reaction properties and yields from a text-based representation. ibm.com
Graph-BasedRepresents molecules as graphs of atoms and bonds.Graph Neural Networks (GNNs)Predicting stereoselectivity and yield. nih.gov
Meta-LearningUses literature-derived data to learn shared features, requiring few examples for new reactions.Prototypical NetworksPredicting enantioselectivity with limited data. cam.ac.uk

Future Prospects and Emerging Research Frontiers in Butylcopper Chemistry

Innovations in Butylcopper Reagent Design

The design of butylcopper reagents is undergoing a significant transformation, driven by the need for enhanced stability, reactivity, and selectivity. While simple alkylcopper compounds like n-butylcopper are known for their thermal instability, decomposing in minutes, others such as tert-butylcopper show greater stability. core.ac.ukharvard.edu Innovations focus on moving beyond these simple species to more complex and robust systems.

A primary area of innovation is the development and application of higher-order cuprates, which have demonstrated superior stability and reactivity compared to their lower-order counterparts. sinica.edu.tw The in situ generation of butylcopper reagents, often from more stable and readily available precursors like Grignard reagents (RMgX) and copper salts, is another key strategy that enhances their practical utility in synthesis. mdpi.comwikipedia.org This approach avoids the isolation of thermally sensitive intermediates.

Furthermore, the design process is increasingly being guided by computational chemistry. oaepublish.comijnc.ir Theoretical modeling allows for the prediction of reagent structures, stability, and reactivity profiles, accelerating the development of novel butylcopper systems with desired properties. The strategic use of additives, such as Lewis acids like boron trifluoride etherate, to activate the copper center and modulate reactivity remains an important and evolving area of reagent design. wikipedia.org

Research is also focused on creating functionalized butylcopper reagents through methods like halogen-copper exchange, which broadens the scope of accessible structures and their subsequent application in complex molecule synthesis. uni-muenchen.de

Table 1: Comparison of Butylcopper Reagent Types

Reagent TypeGeneral FormulaMethod of PreparationKey Characteristics
Organocopper ComplexRCuRLi + CuXUsed with Lewis acids for conjugate additions. wikipedia.org
Gilman ReagentR₂CuLiRCu + RLi or 2RLi + CuXStandard reagent for substitution and conjugate addition. wikipedia.org
Higher-Order CyanocuprateR₂Cu(CN)Li₂2RLi + CuCNGenerally more stable and reactive than Gilman reagents. sinica.edu.twwikipedia.org
In situ Generated Reagent"RCu"RMgX + Cu(I) saltAvoids isolation of unstable species; practical for catalysis. mdpi.comwikipedia.org

Development of Novel Ligand Systems for Butylcopper Reactivity

Ligands play a crucial role in organocopper chemistry, influencing the stability, reactivity, and selectivity of the copper center. fiveable.metcichemicals.com The development of novel ligand systems is a cornerstone of modern butylcopper research, enabling a wide array of new transformations.

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a versatile class for copper catalysis. researchgate.net Their strong σ-donating properties and steric modularity allow for the formation of highly stable and active copper complexes. beilstein-journals.orgsigmaaldrich.com These NHC-copper systems are effective catalysts for a broad range of reactions, and the stability they confer also facilitates the isolation and characterization of key reaction intermediates, providing valuable mechanistic insights. rsc.org

Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines (often called Buchwald ligands), are highly effective in copper-catalyzed reactions, particularly cross-coupling. wikipedia.orgsigmaaldrich.com Ligands with bulky substituents like tert-butyl groups enhance the rates of both oxidative addition and reductive elimination steps in catalytic cycles. tcichemicals.com The development of improved synthetic routes to these sophisticated ligands, for instance using catalytic copper, makes them more accessible for large-scale applications. nih.gov

Chiral Ligands: The frontier of asymmetric catalysis is being expanded by the design of novel chiral ligands for copper. Bifunctional ligands that combine a chiral scaffold with a reactive moiety, such as the TEMPO-BOX ligand, have enabled new types of enantioselective oxidative kinetic resolutions catalyzed by copper. chemrxiv.org Similarly, C₁-symmetric NHC ligands have been shown to induce high levels of stereocontrol in copper-catalyzed tandem reactions. chinesechemsoc.org

The stabilization of otherwise transient organocopper species using chelating bidentate ligands has also been a critical advance, allowing for detailed structural characterization that informs the rational design of future catalysts. mdpi.com

Table 2: Selected Modern Ligand Classes for Copper Catalysis

Ligand ClassExample(s)Key Features & Applications
N-Heterocyclic Carbenes (NHCs)IMes, IPr, ICyStrong σ-donors; enhance stability and catalytic activity; used in cycloadditions, hydrosilylation, and CO₂ transformations. beilstein-journals.orgsigmaaldrich.comrsc.org
Dialkylbiaryl PhosphinesBrettPhos, XPhos, t-Bu₃PBulky and electron-rich; accelerate cross-coupling reactions (e.g., C-N and C-C bond formation). tcichemicals.comnih.govsigmaaldrich.com
Chiral Bifunctional LigandsTEMPO-BOXCombines a chiral backbone with a catalytic group for asymmetric electrocatalysis and kinetic resolutions. chemrxiv.org
Chiral NHCsFused Tetrahydroquinoline NHCsC₁-symmetric ligands that create a defined chiral pocket for high enantioselectivity in tandem reactions. chinesechemsoc.org
Chelating LigandsC,N- and C,C-Bidentate LigandsStabilize organocopper intermediates, enabling structural characterization for mechanistic studies. mdpi.com

Sustainable and Green Approaches in Butylcopper Synthesis and Application

In line with the global push for environmental responsibility, green chemistry principles are increasingly being integrated into butylcopper chemistry. numberanalytics.com Copper itself is an attractive metal for sustainable catalysis due to its natural abundance and lower toxicity compared to precious metals like palladium. fiveable.meacs.org

A major focus is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. nih.gov Research has demonstrated the feasibility of conducting organocopper reactions in water, often with the aid of surfactants like TPGS-750-M, which form micelles that act as nanoreactors, shielding the water-sensitive reagents. acs.org Solvent-free reaction conditions are also being explored as a way to further reduce waste and environmental impact. rsc.org

The sustainability of the entire process is also under scrutiny. This includes developing greener syntheses for the ligands themselves, such as using catalytic amounts of copper and safer, less hazardous reagents. nih.gov A holistic view is encouraged through the use of Life Cycle Assessment (LCA), a method to evaluate the total environmental footprint of a chemical process, from raw material extraction to final disposal. sustainability-directory.comnih.gov The application of LCA helps to identify hotspots in a synthetic route and guides the design of truly greener alternatives. oaepublish.comacs.org These approaches align with the core tenets of green chemistry, which advocate for waste prevention, energy efficiency, and the use of renewable resources where possible. ijnc.iralfa-chemistry.comresearchgate.net

Advanced Analytical Techniques for Real-Time Mechanistic Probes

A deep understanding of reaction mechanisms is essential for the rational design of better catalysts and processes. However, organocopper reactions often involve highly reactive and short-lived intermediates that are difficult to detect. nih.gov The development of advanced analytical techniques capable of real-time monitoring is a key research frontier.

Flow-based Nuclear Magnetic Resonance (FlowNMR) spectroscopy has emerged as a powerful, non-invasive tool for monitoring reactions as they occur. rsc.org The availability of commercial benchtop NMR systems is making this technique more accessible, allowing for the convenient acquisition of quantitative kinetic data that can be challenging to obtain by other means. rsc.orgresearchgate.net

For identifying elusive intermediates, highly sensitive mass spectrometry-based methods are being employed. Techniques developed at synchrotron facilities, such as Photoionization Mass Spectrometry (PIMS) and Photoelectron Photoion Coincidence (PEPICO) spectroscopy, are particularly powerful. rsc.orgrsc.org These methods can detect and unequivocally identify transient species like radicals and ketenes by providing isomer-selective spectroscopic fingerprints, offering unprecedented mechanistic detail. nih.govacs.org The combination of different analytical dimensions, such as mass-to-charge ratio, photoionization energy, and photoelectron spectra, allows for clear differentiation between isomers and fragments, preventing misinterpretation of the reaction mechanism. researchgate.net

Additionally, the coupling of electrochemistry with mass spectrometry (EC-RTMS) provides a method for the continuous, real-time analysis of both liquid and gaseous products from a reaction, enabling rapid optimization of reaction conditions. chemistryviews.org

Table 3: Advanced Analytical Techniques in Organocopper Chemistry

TechniqueInformation ProvidedRelevance to Butylcopper Chemistry
FlowNMR (Benchtop & High-Field)Real-time quantitative data on reactant consumption and product formation. rsc.orgrsc.orgElucidates reaction kinetics and helps optimize reaction conditions without invasive sampling.
Photoionization Mass Spectrometry (PIMS)Sensitive detection of gas-phase species, including reactive intermediates. rsc.orgCan selectively ionize and detect short-lived radical intermediates in catalytic cycles.
Photoelectron Photoion Coincidence (PEPICO) SpectroscopyIsomer-selective detection and identification of elusive intermediates via vibrational fingerprints. nih.govacs.orgProvides unequivocal structural assignment of transient species, clarifying complex reaction pathways.
Electrochemical Real-Time Mass Spectrometry (EC-RTMS)Continuous monitoring of both gaseous and liquid reaction products. chemistryviews.orgAllows for rapid screening of catalysts and conditions by providing immediate feedback on product formation.

Q & A

Q. What are the optimal synthetic conditions for preparing copper butyl complexes with high purity?

  • Methodological Answer: To optimize synthesis, systematically vary reaction parameters (e.g., solvent polarity, temperature, and molar ratios of copper precursors to butyl ligands). Monitor reaction progress using FT-IR spectroscopy to track ligand coordination shifts (e.g., ν(C≡N) or ν(N–H)) . Purify intermediates via recrystallization in non-polar solvents, and confirm purity through melting point analysis and thin-layer chromatography (TLC). Report yields and reproducibility metrics, adhering to journal guidelines for experimental detail .

Q. How can copper butyl complexes be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer: Employ a multi-technique approach:
  • Spectroscopy: FT-IR and Raman spectroscopy to identify ligand-binding modes (e.g., bridging vs. terminal butyl groups) .
  • Thermal Analysis: TGA to assess thermal stability and decomposition pathways under inert atmospheres .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) to resolve molecular geometry. Compare bond lengths/angles with literature values for analogous copper complexes .
  • Magnetic Properties: Use SQUID magnetometry to evaluate paramagnetic behavior and correlate with coordination geometry .

Q. What factors influence the stability of copper butyl complexes in aqueous vs. non-aqueous environments?

  • Methodological Answer: Conduct stability assays by dissolving complexes in solvents of varying polarity (e.g., water, DMSO, hexane). Monitor degradation via UV-Vis spectroscopy at timed intervals. Use cyclic voltammetry to assess redox stability and identify potential oxidation/reduction products. Compare results with computational predictions (e.g., DFT calculations of solvation energies) .

Advanced Research Questions

Q. How can contradictions in reported catalytic activities of copper butyl complexes be resolved?

  • Methodological Answer: Perform meta-analysis of literature data to identify variables causing discrepancies (e.g., solvent effects, substrate scope, or catalytic loading). Replicate key studies under controlled conditions, ensuring strict adherence to reported methods. Use statistical validation (e.g., ANOVA) to isolate significant factors. Publish negative results and propose standardized testing protocols to harmonize future research .

Q. What experimental designs are suitable for elucidating the reaction mechanisms of copper butyl complexes in catalysis?

  • Methodological Answer: Design kinetic experiments with isotopic labeling (e.g., deuterated substrates) to trace reaction pathways. Use stopped-flow UV-Vis or EPR spectroscopy to detect transient intermediates. Pair experimental data with computational modeling (e.g., DFT or MD simulations) to propose mechanistic pathways. Validate hypotheses via control experiments (e.g., radical scavengers or competitive inhibitors) .

Q. How can computational methods predict the electronic structure and reactivity of novel copper butyl complexes?

  • Methodological Answer: Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), partial charges, and spin densities. Compare computed spectroscopic parameters (e.g., IR frequencies, NMR chemical shifts) with experimental data to validate models. Use molecular docking simulations to predict substrate-binding affinities in catalytic applications .

Q. What strategies address low reproducibility in synthesizing copper butyl complexes with specific stereochemistry?

  • Methodological Answer: Implement high-throughput screening (HTS) to test ligand permutations and reaction conditions. Use chiral HPLC or circular dichroism (CD) to isolate enantiomers. Document detailed synthetic protocols, including inert atmosphere techniques and moisture control. Share raw data and crystallographic files as supplementary information to enhance transparency .

Guidelines for Addressing Research Challenges

  • Data Contradictions: Cross-validate findings using orthogonal techniques (e.g., XRD and EXAFS for structural confirmation) .
  • Ethical Reporting: Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Peer Review Preparation: Anticipate reviewer scrutiny on methodological rigor, statistical analysis, and logical coherence between data and conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.